

A Technical Guide to Bis-PEG3-NHS Ester: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: *Bis-PEG3-NHS Ester*

Cat. No.: *B606173*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, applications, and experimental considerations of **Bis-PEG3-NHS Ester**, a homobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed quantitative data, experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Properties of Bis-PEG3-NHS Ester

Bis-PEG3-NHS Ester is a valuable tool in bioconjugation due to its defined molecular structure and advantageous physicochemical properties. The presence of a hydrophilic polyethylene glycol (PEG) spacer and reactive N-hydroxysuccinimide (NHS) ester groups at both ends allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.^{[1][2]}

Quantitative Data Summary

The precise molecular weight and spacer arm length of **Bis-PEG3-NHS Ester** are critical parameters for designing and modeling crosslinking experiments. These details are summarized in the table below.

Property	Value	Citations
Molecular Weight	444.39 g/mol (or 444.4 g/mol)	[1]
Chemical Formula	C ₁₈ H ₂₄ N ₂ O ₁₁	[1]
Spacer Arm Length	14.6 Å	
Spacer Arm Composition	13 atoms (3 ethylene glycol units)	
CAS Number	1314378-16-9	[1]

The PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve the pharmacokinetic profile of modified biomolecules.

Applications in Research and Drug Development

The primary application of **Bis-PEG3-NHS Ester** lies in its ability to covalently link two molecules containing primary amines. This functionality is particularly relevant in the following areas:

- **Antibody-Drug Conjugate (ADC) Development:** **Bis-PEG3-NHS Ester** can be used to link a cytotoxic drug to an antibody, creating a targeted therapeutic. The PEG linker can improve the stability and solubility of the ADC.
- **Protein-Protein Interaction Studies:** By crosslinking interacting proteins, this reagent can help to identify and characterize protein complexes. The defined spacer length provides a distance constraint that can be used in structural modeling.
- **Biomolecule Immobilization:** It can be used to attach proteins or other amine-containing molecules to surfaces for applications such as ELISAs and biosensors.

Experimental Protocols

The following protocols provide a general framework for using **Bis-PEG3-NHS Ester**. Optimization may be required for specific applications.

General Considerations for NHS Ester Reactions

- **Buffer Selection:** Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5. Buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester.
- **Reagent Preparation:** **Bis-PEG3-NHS Ester** is moisture-sensitive. To avoid hydrolysis, it should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions for long-term storage.
- **Quenching:** The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.

Protocol 1: Crosslinking of a Monoclonal Antibody

This protocol outlines the general steps for intramolecular crosslinking of a monoclonal antibody (mAb) or for creating antibody conjugates where the second molecule also possesses primary amines.

Materials:

- Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
- **Bis-PEG3-NHS Ester**
- Anhydrous DMSO
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Desalting column or dialysis cassette for purification

Procedure:

- **Antibody Preparation:** Prepare the mAb at a concentration of 1-10 mg/mL in the chosen conjugation buffer. Ensure the buffer is free of any primary amines.

- **Crosslinker Preparation:** Immediately before use, prepare a 10 mM stock solution of **Bis-PEG3-NHS Ester** in anhydrous DMSO.
- **Reaction:** Add a 10- to 50-fold molar excess of the **Bis-PEG3-NHS Ester** stock solution to the antibody solution. The optimal molar ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
- **Purification:** Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Two-Step Conjugation for ADC Synthesis (Conceptual)

While **Bis-PEG3-NHS Ester** is a homobifunctional linker, a conceptual two-step approach can be employed by first reacting the antibody with the linker at a specific ratio to form an antibody-linker intermediate, which is then reacted with the amine-containing drug.

Materials:

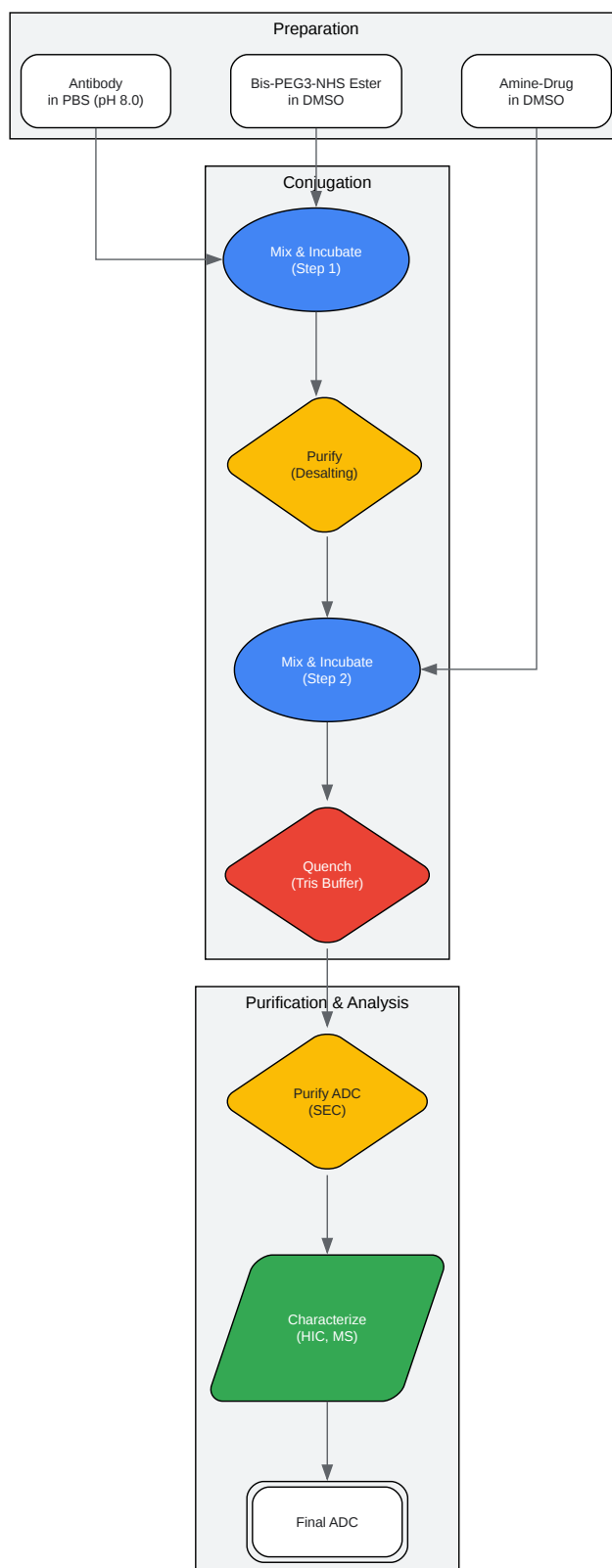
- Monoclonal Antibody (mAb) in an amine-free buffer
- **Bis-PEG3-NHS Ester**
- Amine-containing cytotoxic drug
- Anhydrous DMSO
- Quenching Buffer
- Purification columns (e.g., size-exclusion chromatography)

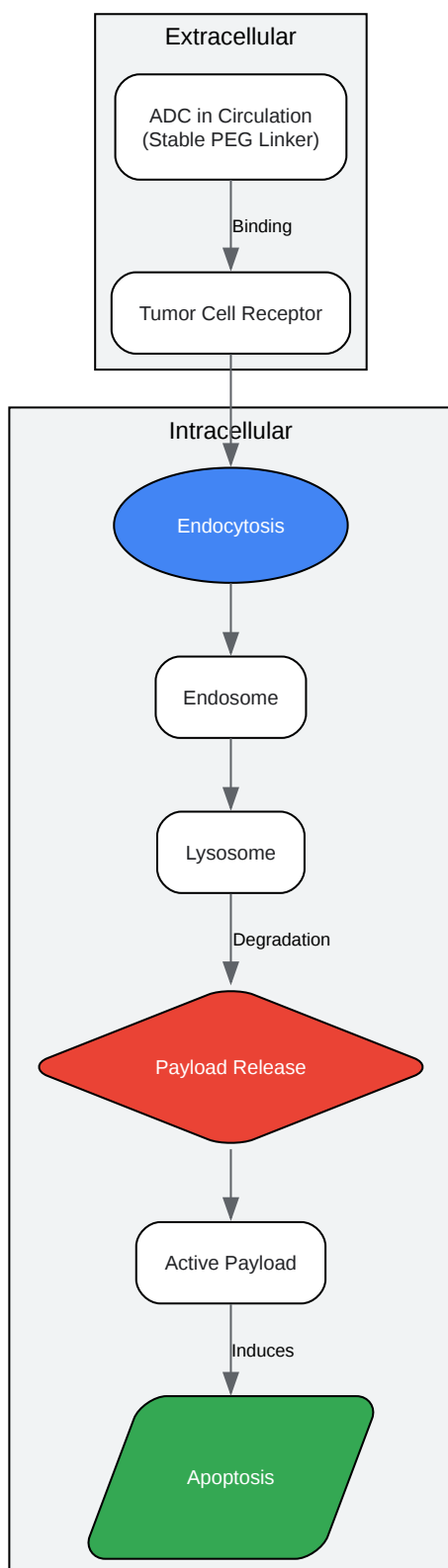
Procedure:

- Antibody-Linker Conjugation:
 - React the mAb with a controlled molar excess of **Bis-PEG3-NHS Ester** to favor the formation of mAb with one end of the linker attached.
 - Incubate for 30-60 minutes at room temperature.
 - Purify the antibody-linker conjugate immediately using a desalting column to remove unreacted crosslinker.
- Drug Conjugation:
 - Immediately add the amine-containing drug to the purified antibody-linker conjugate.
 - Incubate for 1-2 hours at room temperature.
- Quenching and Purification:
 - Quench the reaction with an amine-containing buffer.
 - Purify the final ADC using a suitable chromatography method, such as size-exclusion chromatography, to remove unconjugated drug and linker.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **Bis-PEG3-NHS Ester**.





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